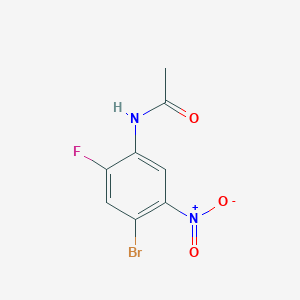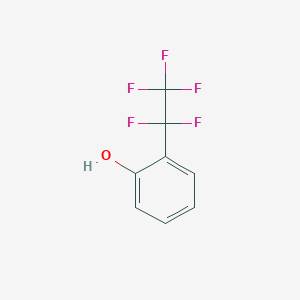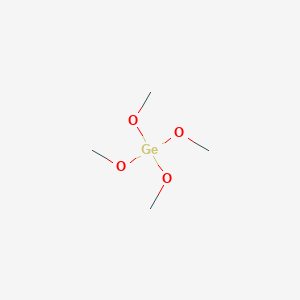
Tetramethoxygermane
Vue d'ensemble
Description
It is a colorless liquid that is primarily used in the field of materials science, particularly in the deposition of germanium-containing films through chemical vapor deposition techniques . The compound is known for its reactivity and ability to form polymeric organogermanium oxides, which are of significant interest in various scientific and industrial applications .
Mécanisme D'action
Target of Action
Germanium(IV) methoxide, also known as Tetramethoxygermane, is primarily used as a promoting agent for vanadyl pyrophosphate-catalyzed oxidation reactions . It is also used to prepare sol-gel hybrid organic-inorganic coatings for capillary microextension and gas chromatography (GC) .
Mode of Action
It is known to act as a catalyst in various chemical reactions . As a catalyst, it speeds up the rate of chemical reactions without being consumed in the process.
Biochemical Pathways
Germanium(IV) methoxide is involved in the formation of GeS2 and IR-transparent optics . It is also used in the preparation of metal (IV) β-cyclodextrin bucket wheel complex .
Result of Action
The primary result of Germanium(IV) methoxide’s action is the acceleration of chemical reactions in which it is used as a catalyst . It also contributes to the formation of various compounds and materials in chemical synthesis .
Action Environment
Germanium(IV) methoxide is sensitive to moisture and may decompose upon exposure to moist air or water . It is also flammable and incompatible with strong oxidizing agents . Therefore, it should be handled and stored under specific conditions to maintain its stability and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetramethoxygermane can be synthesized through the reaction of germanium tetrachloride (GeCl₄) with methanol (CH₃OH) in the presence of a base such as pyridine. The reaction proceeds as follows:
GeCl4+4CH3OH→Ge(OCH3)4+4HCl
The reaction is typically carried out under anhydrous conditions to prevent the formation of germanium dioxide (GeO₂) and other by-products .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tetramethoxygermane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide (GeO₂).
Hydrolysis: In the presence of water, this compound hydrolyzes to form methanol and germanium dioxide.
Substitution: The methoxy groups in this compound can be substituted with other alkoxy groups or halides.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as oxygen or ozone can be used.
Hydrolysis: Water or aqueous solutions are used under controlled conditions to prevent rapid decomposition.
Substitution: Various alkyl halides or alcohols can be used to introduce different functional groups.
Major Products Formed:
Oxidation: Germanium dioxide (GeO₂)
Hydrolysis: Methanol (CH₃OH) and germanium dioxide (GeO₂)
Substitution: Depending on the substituent, various organogermanium compounds can be formed.
Applications De Recherche Scientifique
Tetramethoxygermane has a wide range of applications in scientific research:
Materials Science: It is used in the chemical vapor deposition of germanium-containing films, which are important in the semiconductor industry.
Biology and Medicine: Research is ongoing to explore the potential biological activities of organogermanium compounds, including their use as antioxidants and immune modulators.
Comparaison Avec Des Composés Similaires
Tetramethoxysilane (Si(OCH₃)₄): Similar to tetramethoxygermane, this compound is used in the deposition of silicon-containing films.
Tetraethoxygermane (Ge(OC₂H₅)₄): Another organogermanium compound with ethoxy groups instead of methoxy groups.
Germanium Tetrachloride (GeCl₄): A precursor to various organogermanium compounds, including this compound.
Uniqueness: this compound is unique due to its specific reactivity and ability to form polymeric organogermanium oxides. Its methoxy groups provide a balance between reactivity and stability, making it suitable for various applications in materials science and industry .
Propriétés
IUPAC Name |
tetramethoxygermane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12GeO4/c1-6-5(7-2,8-3)9-4/h1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOVYJCRYLWRLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Ge](OC)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12GeO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347321 | |
| Record name | Tetramethoxygermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
992-91-6 | |
| Record name | Tetramethoxygermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Germanium (IV) methoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


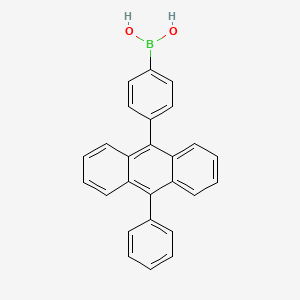
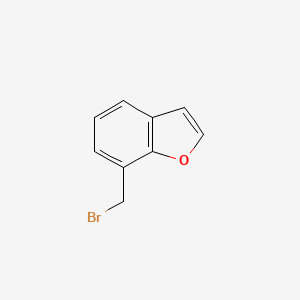
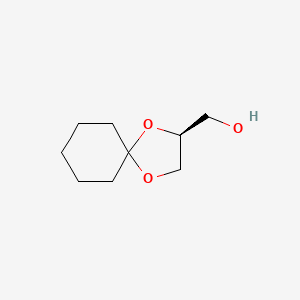
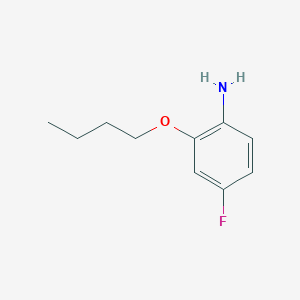
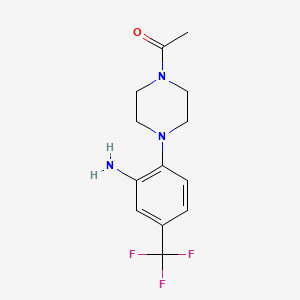
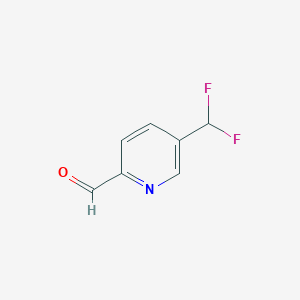

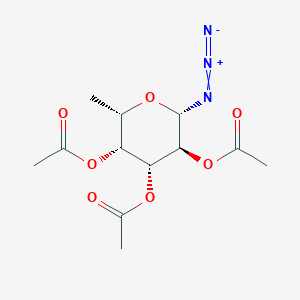
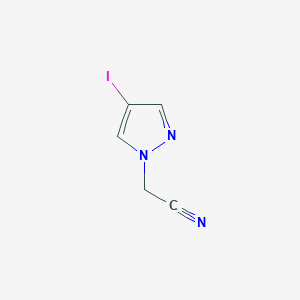

![Ethyl 3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylate hydrochloride](/img/structure/B3043940.png)
